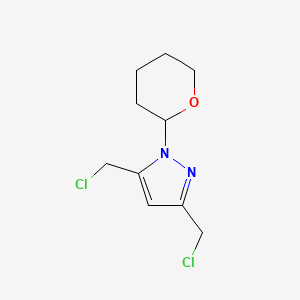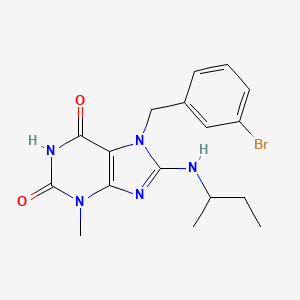
1,4-b-D-Cellotriitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-b-D-Cellotriitol is a natural compound known for its role as an inhibitor of various glycosidases and glucosidase enzymes. This property makes it a valuable tool in studying diseases associated with enzyme dysfunctions, such as Gaucher’s disease. The compound has a molecular formula of C18H34O16 and a molecular weight of 506.45 g/mol.
準備方法
1,4-b-D-Cellotriitol can be synthesized through the controlled hydrolysis of cellulose followed by borohydride reduction and purification . This method ensures a high purity of over 95% . Industrial production methods often involve similar steps but on a larger scale to meet the demand for research and pharmaceutical applications.
化学反応の分析
1,4-b-D-Cellotriitol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Borohydride reduction is a common method used in its synthesis.
Substitution: Various substitution reactions can occur, especially involving the hydroxyl groups present in the molecule.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions but often include derivatives with modified hydroxyl groups.
科学的研究の応用
1,4-b-D-Cellotriitol has a wide range of applications in scientific research:
Chemistry: Used as a substrate for studying cellulases (endo-1,4-β-glucanases) in reducing sugar assays.
Biology: Acts as an inhibitor of glycosidases and glucosidase enzymes, making it useful in studying enzyme dysfunctions.
Industry: Used in the production of various biochemicals and as a research tool in developing new pharmaceuticals.
作用機序
The mechanism of action of 1,4-b-D-Cellotriitol involves its interaction with glycosidases and glucosidase enzymes. By inhibiting these enzymes, it prevents the breakdown of certain carbohydrates, which can be beneficial in studying and potentially treating diseases associated with enzyme dysfunctions.
類似化合物との比較
1,4-b-D-Cellotriitol is unique due to its specific inhibition of glycosidases and glucosidase enzymes. Similar compounds include:
1,4-Butanediol: Used in the production of plastics and as a solvent.
1,3-Propanediol: Used in the production of polymers and as a solvent.
1,2-Butanediol: Used as a solvent and in the production of adhesives.
Compared to these compounds, this compound’s primary uniqueness lies in its biological activity and potential medical applications.
特性
IUPAC Name |
4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCHWKNFMUJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68425-17-2 |
Source


|
| Record name | Syrups, hydrolyzed starch, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Syrups, corn, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B7803951.png)




